GSK-2250665A
Overview
Description
GSK 2250665A is a chemical compound known for its role as an inhibitor of the inducible T-cell kinase (Itk). It exhibits high selectivity for Itk over other kinases such as Aurora B kinase and Bruton’s tyrosine kinase (Btk). This compound has been studied for its potential to inhibit the production of interferon-gamma (IFNγ) in peripheral blood mononuclear cells (PBMCs) .
Mechanism of Action
Target of Action
GSK-2250665A, also known as trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol or GSK 2250665A, is a selective inhibitor of Itk (Interleukin-2-inducible T-cell Kinase) . Itk plays a crucial role in the immune response, particularly in T-cell signaling .
Mode of Action
This compound interacts with Itk by binding to its active site, thereby inhibiting its kinase activity . This inhibition prevents Itk from phosphorylating its downstream targets, disrupting the signaling pathways that lead to T-cell activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the T-cell receptor (TCR) signaling pathway . By inhibiting Itk, this compound disrupts the cascade of events following TCR engagement, including the activation of PLCγ1 and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical for calcium mobilization and activation of the transcription factor NFAT .
Pharmacokinetics
HCl , suggesting good bioavailability.
Result of Action
The inhibition of Itk by this compound results in the suppression of T-cell activation and the production of IFNγ (Interferon gamma) from Peripheral Blood Mononuclear Cells (PBMCs) . This could potentially reduce inflammation and immune responses, making this compound a potential therapeutic agent for immune system diseases .
Biochemical Analysis
Biochemical Properties
GSK-2250665A interacts with the enzyme Itk, inhibiting its activity . This interaction is selective, with this compound showing greater affinity for Itk over other kinases such as Aurora B kinase and Btk . The inhibition of Itk by this compound leads to a decrease in the production of IFNγ in PBMCs .
Cellular Effects
In cells, this compound influences function by inhibiting the activity of Itk . This can impact cell signaling pathways, particularly those involved in the immune response. By inhibiting the production of IFNγ in PBMCs, this compound can modulate the immune response .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the enzyme Itk and inhibiting its activity . This binding interaction is selective, with this compound showing a greater affinity for Itk over other kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK 2250665A involves multiple steps, starting with the preparation of the core structure, which includes a benzothiazole and a pyrimidine ring. The key steps include:
Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with ethyl bromoacetate to form 6-ethyl-2-benzothiazolylamine.
Formation of the Pyrimidine Ring: This involves the reaction of benzylamine with 2,4-dichloropyrimidine to form 4-benzyl-6-chloropyrimidine.
Coupling of the Rings: The benzothiazole and pyrimidine rings are coupled together using a suitable coupling agent.
Cyclohexanol Addition: The final step involves the addition of cyclohexanol to the coupled product to form GSK 2250665A.
Industrial Production Methods
Industrial production of GSK 2250665A would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
GSK 2250665A primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of GSK 2250665A, while oxidation and reduction reactions may modify the functional groups present on the molecule.
Scientific Research Applications
GSK 2250665A has several applications in scientific research:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: It helps in understanding the role of Itk in T-cell signaling and immune response.
Medicine: Potential therapeutic applications include the treatment of autoimmune diseases and inflammatory conditions by modulating T-cell activity.
Industry: It can be used in the development of new drugs targeting kinases involved in various diseases.
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A Bruton’s tyrosine kinase (Btk) inhibitor used in the treatment of certain cancers.
Acalabrutinib: Another Btk inhibitor with similar applications as Ibrutinib.
Dasatinib: A multi-kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
GSK 2250665A is unique in its high selectivity for inducible T-cell kinase (Itk) over other kinases such as Aurora B kinase and Bruton’s tyrosine kinase (Btk). This selectivity makes it a valuable tool for studying T-cell signaling and for developing targeted therapies for immune-related conditions .
Properties
IUPAC Name |
4-[[4-benzyl-6-[(6-ethyl-1,3-benzothiazol-2-yl)amino]pyrimidin-2-yl]amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5OS/c1-2-17-8-13-22-23(15-17)33-26(29-22)31-24-16-20(14-18-6-4-3-5-7-18)28-25(30-24)27-19-9-11-21(32)12-10-19/h3-8,13,15-16,19,21,32H,2,9-12,14H2,1H3,(H2,27,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNXTSMYVCYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC(=NC(=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.